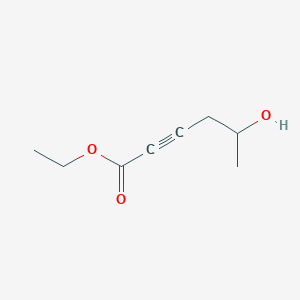
Ethyl 5-hydroxyhex-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxyhex-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, has a unique structure that includes both a hydroxyl group and an alkyne, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxyhex-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyhex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxyhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base
Major Products Formed
Oxidation: Formation of ethyl 5-oxohex-2-ynoate
Reduction: Formation of ethyl 5-hydroxyhex-2-ene or ethyl 5-hydroxyhexane
Substitution: Formation of various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxyhex-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxyhex-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Ethyl 5-hydroxyhex-2-ynoate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike these simpler esters, this compound contains both a hydroxyl group and an alkyne, providing unique reactivity and versatility in chemical synthesis. Similar compounds include:
Ethyl 5-oxohex-2-ynoate: An oxidized derivative
Ethyl 5-hydroxyhex-2-ene: A reduced derivative
Mthis compound: A methyl ester analog
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
91022-34-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 5-hydroxyhex-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3 |
Clave InChI |
VJBNHZOVAIXADR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



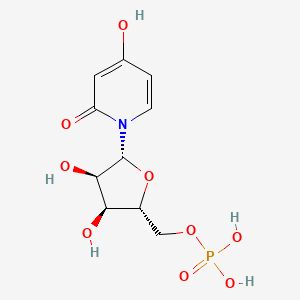
![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
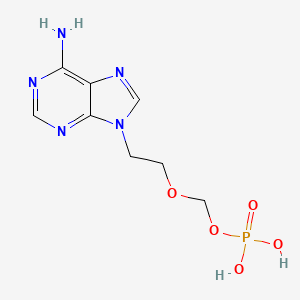
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
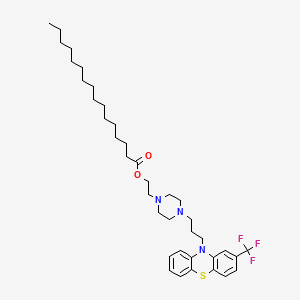
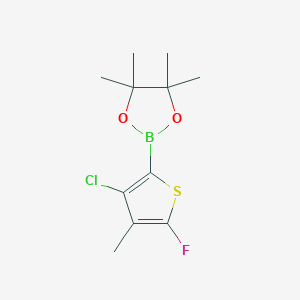
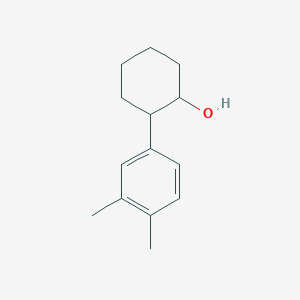
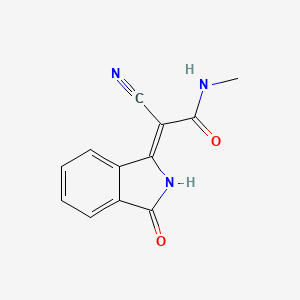
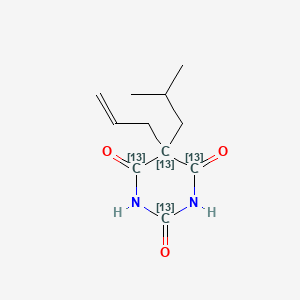
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
